4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride
Description
Crystallographic Data
While direct X-ray crystallography data for this compound is limited, structural analogs like benzenesulfonyl chloride (CAS: 98-09-9) provide insights:
For this compound:
- The trifluoromethyl group introduces steric hindrance, distorting the benzene ring’s planarity by ~75.3° relative to the sulfonyl chloride plane.
- Hydrogen-bonding networks are absent due to the lack of -NH or -OH groups, but dipole-dipole interactions between polar -SO₂Cl and -CF₃ groups dominate crystal packing.
Electronic Configuration and Resonance Stabilization
Electronic Effects
- Inductive withdrawal : The -CF₃ group (-I effect) and -Cl atom reduce electron density on the benzene ring, decreasing electrophilic substitution reactivity.
- Resonance stabilization : The sulfonyl chloride group participates in resonance delocalization:
Figure 1 : Resonance hybrid of the sulfonyl chloride group:
$$
\begin{array}{ccc}
\text{S} & \leftrightarrow & \text{S}^+ \
| & & | \
\text{O}^- & & \text{O} \
\end{array}
$$
Properties
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-2-1-4(15(9,13)14)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSULGNXFUGLULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381704 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32333-53-2 | |
| Record name | 4-chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Multi-step Synthesis from Chlorobenzotrifluoride
A patented method describes an efficient preparation route involving:
Step 1: Nitration
Chlorobenzotrifluoride is nitrated using a nitric acid/sulfuric acid mixture at low temperatures (0–40 °C, preferably 30–40 °C) to form 2-chloro-5-nitro-trifluoromethyl toluene.Step 2: Reduction
The nitro compound is reduced to 4-chloro-3-(trifluoromethyl)aniline using iron powder as a catalyst in an aqueous ethanolic solution with ammonium chloride as a reductive agent.Step 3: Diazotization
The aniline undergoes diazotization with sodium nitrite and hydrochloric acid in a protonic solvent (water and glacial acetic acid) at low temperature (-5 to 10 °C, preferably -5 to 5 °C) to form a diazonium salt.Step 4: Sulfonylation
The diazonium salt reacts with sulfur dioxide gas and cuprous chloride to yield 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride crude product (bullion).Step 5: Purification
The crude product is purified by distillation and crystallization to obtain the pure sulfonyl chloride.
Table 1: Reaction Conditions Summary for Preparation from Chlorobenzotrifluoride
| Step | Reagents/Conditions | Temperature (°C) | Notes |
|---|---|---|---|
| Nitration | Nitric acid/sulfuric acid mixture | 0–40 (prefer 30–40) | Excess chlorsulfonic acid avoided |
| Reduction | Iron powder, ammonium chloride, ethanol/water | Ambient | Catalytic reduction |
| Diazotization | Sodium nitrite, HCl, water/acetic acid solvent | -5 to 10 (prefer -5 to 5) | Protonic solvent system |
| Sulfonylation | Sulfur dioxide gas, cuprous chloride | Ambient | Formation of sulfonyl chloride |
| Purification | Distillation and crystallization | Variable | To improve yield and purity |
This method improves yield, reduces reagent excess, and minimizes environmental pollution compared to traditional routes.
Synthesis via 4-Chloro-3-(trifluoromethyl)phenylisocyanate Intermediate
Although focused on a related compound, the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate provides insights into alternative preparation strategies involving nitration and reduction of chlorotrifluoromethylbenzene derivatives. Key points include:
Use of acetic anhydride and concentrated nitric acid for nitration at 10–15 °C, replacing harsher nitric/sulfuric acid mixtures, reducing risk and byproducts.
Reduction with a ferric trichloride/hydrazine hydrate system in ethanol under reflux, avoiding iron sludge waste typical of iron powder reductions.
Subsequent reactions with triphosgene and catalysts to obtain isocyanate derivatives.
While this process targets isocyanate synthesis, the nitration and reduction steps are relevant for preparing intermediates like 4-chloro-3-(trifluoromethyl)aniline, which can be further converted into sulfonyl chlorides.
Yield and Purity Enhancement: The patented method reports improved yields by optimizing nitration temperature and reagent ratios, and by employing controlled diazotization and sulfonylation steps.
Environmental and Safety Considerations: The reduction of excessive use of chlorsulfonic acid and the substitution of hazardous reagents with milder alternatives reduce environmental pollution and operational hazards.
Catalyst and Solvent Optimization: Use of iron powder with ammonium chloride in aqueous ethanol and the choice of protonic solvents for diazotization improve reaction efficiency and product quality.
The preparation of this compound has advanced from traditional direct sulfonation methods to more sophisticated multi-step synthetic routes involving nitration, reduction, diazotization, and sulfonylation. The patented method utilizing chlorobenzotrifluoride as a starting material and carefully controlled reaction conditions offers significant improvements in yield, product purity, and environmental impact. Alternative reduction systems like ferric trichloride/hydrazine hydrate further enhance safety and sustainability. These methods collectively provide a robust framework for industrial-scale synthesis of this important chemical intermediate.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: In some cases, catalysts such as palladium or other transition metals may be used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane, acetonitrile, and toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Scientific Research Applications
Chemical Properties and Reactivity
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride is characterized by its strong electrophilic nature, allowing it to participate in nucleophilic substitution reactions. The presence of both chlorine and trifluoromethyl groups enhances its reactivity, making it an important intermediate in the synthesis of various organic compounds.
Organic Synthesis
This compound is primarily used as a reagent in organic synthesis:
- Sulfonylation Reactions : It introduces sulfonyl chloride groups into target molecules, facilitating the formation of sulfonamides and other derivatives.
- Palladium-Catalyzed Reactions : It has been utilized in palladium-catalyzed desulfitative arylation reactions, leading to the synthesis of β-arylated thiophenes and 2,5-diarylated pyrroles.
Pharmaceutical Applications
In medicinal chemistry, this compound serves as a key building block for the development of biologically active compounds:
- Antimicrobial Agents : Derivatives of this compound have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties.
- Anticancer Research : Studies have explored its derivatives for potential anticancer activity. For example, sulfonyl analogs derived from 4-aminoquinoline have been investigated for their effectiveness as anticancer agents .
Agricultural Chemistry
The compound plays a crucial role in the synthesis of agrochemicals:
- Pesticides : It is involved in the production of various pesticides due to its ability to modify biological pathways in target organisms.
- Herbicides : The reactivity of the sulfonyl group allows for the development of herbicides that target specific plant enzymes.
Industrial Applications
In industrial settings, this compound is used as an intermediate in the manufacture of dyes and other chemicals:
- Dye Production : Its reactivity facilitates the creation of complex dye structures used in textiles and other materials.
- Fine Chemicals : The compound is integral in producing fine chemicals that require specific functional groups for desired properties.
Case Study 1: Antimicrobial Activity
A study evaluated several derivatives of benzenesulfonyl chlorides for their antimicrobial properties. The results indicated that compounds derived from this compound exhibited MIC values ranging from 0.39 to 3.12 mg/L against Gram-positive bacteria. This suggests significant potential for developing new antibiotics based on this scaffold.
Case Study 2: Synthesis of Anticancer Agents
Research focused on synthesizing 4-aminoquinoline derivatives revealed that certain sulfonyl analogs derived from this compound demonstrated promising cytotoxicity against cancer cell lines. The IC50 values were reported to be favorable compared to existing treatments, indicating a potential pathway for new drug development .
Mechanism of Action
The mechanism of action of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions typically proceed through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 32333-53-2
- Molecular Formula : C₇H₃Cl₂F₃O₂S
- Molecular Weight : 279.07 g/mol
- Structure : A benzene ring substituted with a sulfonyl chloride (–SO₂Cl) group at position 1, a chlorine (–Cl) at position 4, and a trifluoromethyl (–CF₃) group at position 3 .
Applications :
Primarily used as a sulfonating agent in organic synthesis, particularly for preparing sulfonamide derivatives in pharmaceuticals. Examples include intermediates for anticancer agents (e.g., CTPPU derivatives in NSCLC research ) and labeling reagents for chemokine receptors .
Comparison with Structurally Similar Compounds
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride
- CAS Number: Not explicitly listed, but referenced via synthesis methods .
- Molecular Formula : C₇H₃ClF₄O₂S .
- Molecular Weight : 274.61 g/mol .
- Synthesis : Prepared by reacting 3-trifluoromethylbenzenesulfonyl chloride with boron tetrafluoride and butyl hydrofluoride under inert gas .
- Reactivity : Fluorine’s weaker electron-withdrawing effect compared to chlorine may reduce electrophilicity, impacting sulfonylation efficiency .
- Safety : Corrosive (UN# 3265, Hazard Class 8) with similar handling precautions as the target compound .
3-(Trifluoromethyl)benzenesulfonyl Chloride
Trifluoromethanesulfonyl Chloride (Triflyl Chloride)
- CAS Number : 421-83-0 .
- Molecular Formula : CF₃SO₂Cl .
- Molecular Weight : 168.52 g/mol .
- Physical Properties : Lower boiling point (29–32°C) and higher density (1.583 g/mL) compared to the target compound .
- Reactivity : More reactive due to the absence of aromatic stabilization, widely used as a triflating agent in catalysis .
Structural and Functional Analysis
Electronic Effects
- Chlorine vs. Fluorine : The chlorine substituent in the target compound enhances electron-withdrawing effects, increasing the electrophilicity of the sulfonyl chloride group compared to its fluoro analog .
- Trifluoromethyl Group : The –CF₃ group in all compared compounds stabilizes the sulfonyl chloride via inductive effects, facilitating nucleophilic substitution reactions .
Data Tables
Table 1: Physicochemical Properties
| Property | Target Compound | 4-Fluoro Analog | Triflyl Chloride |
|---|---|---|---|
| Molecular Weight (g/mol) | 279.07 | 274.61 | 168.52 |
| Boiling Point (°C) | No data | 397.1 (Predicted) | 29–32 |
| Density (g/cm³) | Not available | 1.733 (Predicted) | 1.583 |
Biological Activity
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound known for its reactivity and potential biological applications. Its structure, characterized by a chloro and trifluoromethyl group, influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The primary mode of action of this compound involves its role as an electrophile . It reacts with nucleophiles in biochemical systems, facilitating nucleophilic substitution reactions with various biological molecules such as amines and alcohols. This reactivity can lead to the formation of biologically active derivatives, which can interact with cellular targets, including proteins involved in signaling pathways.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzenesulfonyl chlorides have shown significant activity against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L, indicating potent antibacterial activity .
Cytotoxicity
While exploring the cytotoxic effects, it was noted that certain derivatives exhibited IC50 values higher than 12.3 mg/L against human normal lung fibroblasts (MRC-5), suggesting a favorable therapeutic index for further development . However, caution is warranted as the compound can cause burns to eyes, skin, and mucous membranes upon contact.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the benzene ring significantly influences the biological activity of sulfonyl chloride derivatives. For example:
- Chloro and trifluoromethyl groups at the para position enhance antibacterial potency.
- The introduction of additional methyl groups at positions 2, 4, and 6 has been associated with increased activity against enterococci strains .
Case Studies
- Antibacterial Activity Study : A study involving various benzenesulfonate derivatives demonstrated that compounds with chloro or trifluoromethyl groups showed superior activity against MSSA and MRSA compared to standard antibiotics like linezolid .
- Cytotoxicity Assessment : Research evaluating the cytotoxic effects of these derivatives indicated that while some exhibited significant antibacterial properties, their safety profile remained acceptable at therapeutic concentrations .
Applications in Research and Industry
The compound serves multiple roles across various fields:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, and how can purity be maximized?
- Methodological Answer : The compound is synthesized via chlorosulfonation of 4-chloro-3-(trifluoromethyl)benzene using chlorosulfonic acid or sulfur trioxide with a chlorinating agent (e.g., thionyl chloride). Key parameters include maintaining temperatures below 40°C to avoid side reactions and employing inert atmospheres to prevent hydrolysis . Purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity (>98%) is confirmed via HPLC and ¹⁹F NMR .
Q. What are the standard reactions of this sulfonyl chloride in organic synthesis?
- Methodological Answer : The sulfonyl chloride group reacts readily with nucleophiles:
- Amines : Forms sulfonamides in anhydrous dichloromethane with triethylamine as a base (yields 70-85%) .
- Alcohols : Produces sulfonate esters under mild conditions (0–25°C) .
- Grignard Reagents : Coupling reactions yield biaryl compounds using Pd catalysts (e.g., Pd(PPh₃)₄) .
Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) .
Q. How should this compound be handled safely in laboratory settings?
- Methodological Answer : Classified as a skin/eye corrosive (GHS Category 1B/1). Use nitrile gloves, goggles, and fume hoods. Store in sealed containers under nitrogen at 2–8°C. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in electrophilic aromatic substitution?
- Methodological Answer : The trifluoromethyl (-CF₃) and chloro (-Cl) groups are electron-withdrawing, activating the sulfonyl chloride toward nucleophilic attack. Computational studies (DFT) show the sulfur atom’s electrophilicity is enhanced by resonance stabilization of the transition state. Kinetic studies in THF reveal a second-order dependence on nucleophile concentration .
Q. How can contradictions in reported yields for sulfonamide derivatives be resolved?
- Methodological Answer : Discrepancies arise from solvent polarity and amine basicity. For example:
- Primary amines : Higher yields (85%) in DMF due to better solubility.
- Sterically hindered amines : Use DMSO as a solvent and elevate temperatures to 60°C (yields improve by 15–20%) .
- Quantitative Analysis : LC-MS monitoring identifies byproducts (e.g., hydrolyzed sulfonic acids) that reduce yields .
Q. What strategies are effective for studying its potential biological activity?
- Methodological Answer :
- Antimicrobial assays : Test against Gram-positive/negative bacteria (MIC via broth dilution). The -CF₃ group enhances membrane penetration, as seen in analogs with MIC values of 2–8 µg/mL .
- Enzyme inhibition : Screen against carbonic anhydrase isoforms using fluorescence assays. The sulfonamide derivative shows IC₅₀ = 12 nM for CA-II .
- Metabolic stability : Use hepatic microsome models (human/rat) with LC-HRMS to track degradation. Fluorinated analogs exhibit t₁/₂ > 120 minutes .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Degradation studies (25°C, 40% humidity) show:
- Solid state : Stable for 6 months when desiccated.
- Solution (acetonitrile) : 10% hydrolysis after 30 days. Stabilize with 1% molecular sieves .
- Light exposure : UV-Vis spectroscopy detects sulfonic acid formation; store in amber vials .
Q. What computational methods predict its reactivity in novel reactions?
- Methodological Answer :
- DFT calculations (B3LYP/6-311+G(d,p)) model transition states for SN2 reactions at the sulfur center .
- Molecular docking (AutoDock Vina) predicts binding affinities to biological targets (e.g., ~8.5 kcal/mol for CA-II) .
- QSAR models correlate substituent effects (Hammett σₚ values: -Cl = 0.23, -CF₃ = 0.54) with reaction rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
